(2E)-N-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is an organic compound characterized by the presence of a bromophenyl group and a trimethoxyphenyl group connected through a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base through the condensation of 4-bromoaniline with 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-N-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- (2E)-N-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- (2E)-N-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Uniqueness
(2E)-N-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C18H18BrNO4 |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
(E)-N-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H18BrNO4/c1-22-15-10-12(11-16(23-2)18(15)24-3)4-9-17(21)20-14-7-5-13(19)6-8-14/h4-11H,1-3H3,(H,20,21)/b9-4+ |
InChI Key |
GUSXLXCOORYMML-RUDMXATFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.